molecular formula C9H12FN B145340 2-Fluoro-6-isopropylaniline CAS No. 126476-48-0

2-Fluoro-6-isopropylaniline

Cat. No. B145340
M. Wt: 153.2 g/mol
InChI Key: VZWWFQXGHKEDAN-UHFFFAOYSA-N
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Patent
US05068435

Procedure details

The procedure of Example 6 was repeated, except that ortho-fluoroaniline was substituted for ortho-toluidine. An LHSV of 0.125 hr.-1 and an N/R ratio of amine to olefin was 1:3. Table 4 sets forth the reaction conditions and results.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].N[C:10]1[C:11](C)=CC=C[CH:15]=1>>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]([CH3:11])[CH3:15])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An LHSV of 0.125 hr
Duration
0.125 h
CUSTOM
Type
CUSTOM
Details
Table 4 sets forth the reaction conditions
CUSTOM
Type
CUSTOM
Details
results

Outcomes

Product
Name
Type
Smiles
FC1=C(N)C(=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.